molecular formula C22H21NO6 B2897775 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS No. 946236-35-7

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B2897775
CAS No.: 946236-35-7
M. Wt: 395.411
InChI Key: KMWUHGJRDZBDGO-UHFFFAOYSA-N
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Description

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound with a unique molecular structure. This compound belongs to the class of chromen-4-one derivatives, which are known for their various biological activities. Its complex structure includes a chromone core, a methoxy group, and a tetrahydrofuran-2-ylmethyl benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic synthesis. The synthesis begins with the preparation of the chromone core, followed by the introduction of the methoxy group. The final steps involve the attachment of the tetrahydrofuran-2-ylmethyl benzamide moiety through nucleophilic substitution reactions under controlled conditions, often using bases such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and employing continuous flow reactors. This approach ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form various derivatives with potential biological activities.

  • Reduction: Reduction reactions typically target the chromone core or the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might lead to hydroxylated derivatives, while substitution reactions can yield a wide variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a starting material or intermediate for synthesizing more complex molecules. Its reactivity makes it valuable for studying various organic reactions.

Biology

Biologically, 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide shows potential as an inhibitor of specific enzymes. It has been explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, leading to its observed effects. The chromone core is crucial for its activity, and the methoxy group enhances its binding affinity.

Comparison with Similar Compounds

Compared to other chromone derivatives, 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique tetrahydrofuran-2-ylmethyl benzamide moiety. This structural feature contributes to its distinct biological activities and makes it a versatile compound for various applications.

Similar Compounds

  • 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

  • 4-[(7-Methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid

  • N-(Tetrahydrofuran-2-ylmethyl)benzamide

These compounds share structural similarities with this compound but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-26-16-8-9-18-19(11-16)28-13-20(21(18)24)29-15-6-4-14(5-7-15)22(25)23-12-17-3-2-10-27-17/h4-9,11,13,17H,2-3,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUHGJRDZBDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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